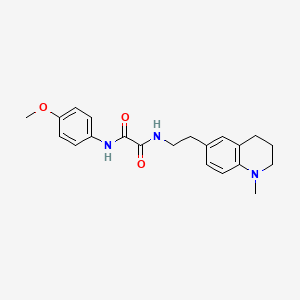

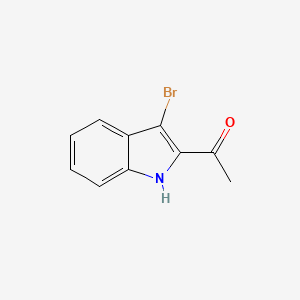

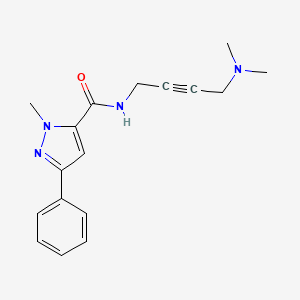

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee and has since been studied extensively for its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Several studies have synthesized derivatives of the mentioned compound to evaluate their cytotoxicity and induction of apoptosis in human leukemia cells. The research demonstrated that variations in the thiazolidinone framework, particularly those containing a furan moiety, exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. Among these, certain compounds have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additional research has focused on the synthesis of novel thioxothiazolidin-4-one derivatives, revealing their significant potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, which suggests these derivatives could be promising candidates for anticancer therapy (Chandrappa et al., 2010).

Anti-inflammatory and Antibacterial Applications

Microwave-assisted synthesis of novel pyrazoline derivatives has been reported, showing significant in vivo anti-inflammatory activity. Some of these compounds also displayed potent antibacterial activity, indicating their potential as molecular templates for anti-inflammatory and antibacterial agents (Ravula et al., 2016). Additionally, quinoline attached-furan-2(3H)-ones have been synthesized, displaying anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, further affirming the therapeutic potential of these compounds (Alam et al., 2011).

Antioxidant and Antimicrobial Activities

The catalytic synthesis of novel chalcone derivatives has explored their potent antioxidant agents through ADMET, QSAR, and molecular modeling studies. These derivatives showed potential antioxidant activity in vitro, supported by molecular docking analysis, which indicates their therapeutic potential against oxidative stress-related diseases (Prabakaran et al., 2021). A clubbed quinazolinone and 4-thiazolidinone synthesis have also been conducted, with the compounds showing promising in vitro antibacterial and antifungal activities, emphasizing their role as potential antimicrobial agents (Desai et al., 2011).

Eigenschaften

IUPAC Name |

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPPEQIOFSFOSK-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2842659.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)